molecular formula C20H10B4N4 B1263242 5,10,15,20-Tetraborylporphyrin

5,10,15,20-Tetraborylporphyrin

Cat. No. B1263242
M. Wt: 349.6 g/mol
InChI Key: CLYKYEJJUMNBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10,15,20-tetraborylporphyrin is a tetraborylporphyrin.

Scientific Research Applications

Sensor Technology

5,10,15,20-tetraphenylporphyrin and its derivatives have been utilized in developing poly(vinyl chloride) based membrane sensors, particularly for nickel(II) detection. The sensors exhibit a fast response time and moderate selectivity, useful in quantitative determinations of nickel in various samples (Gupta, Jain, Singh, & Khurana, 1997).

Medical Applications

The variants of 5,10,15,20-tetraborylporphyrin, such as mTHPC (5,10,15,20-Tetrakis(3-hydroxyphenyl)chlorin), are investigated as photosensitizers in cancer treatment. Advances in formulation and chemical modifications of these compounds contribute to the development of new photoactive drugs (Senge, 2012).

Photophysical Behavior and Material Science

Manganese complexes of 5,10,15,20-tetraphenylporphyrin and its derivatives show significant spectroscopic and photophysical behavior. This is crucial for applications in medicine, sensor technology, and environmental-friendly catalysts for organic compound photodegradation (Fagadar-Cosma et al., 2009).

Cancer Treatment

Boronated derivatives of 5,10,15,20-tetraphenylporphyrin are synthesized for potential application in cancer treatment. These compounds show effectiveness against various tumor cell lines and are a part of the research in boron neutron capture therapy (BNCT) (Ol’shevskaya et al., 2006).

Imaging and Therapy

Research includes [140Nd] labeled 5,10,15,20-tetraphenylporphyrin for target tumor therapy, exploring its potential in imaging and therapeutic applications (Aboudzadeh et al., 2012).

Electrocatalysis

Metal-free 5,10,15,20-tetraferrocenylporphyrin demonstrates significant redox properties, indicating potential in electrocatalysis and electronic applications (Nemykin et al., 2007).

Corrosion Inhibition

5,10,15,20-tetraphenylporphyrin and its variants have been shown to effectively inhibit iron corrosion, indicating potential applications in protective coatings and anti-corrosion technologies (Feng et al., 2007).

properties

Product Name

5,10,15,20-Tetraborylporphyrin

Molecular Formula

C20H10B4N4

Molecular Weight

349.6 g/mol

InChI

InChI=1S/C20H10B4N4/c21-17-9-1-2-10(25-9)18(22)12-5-6-14(27-12)20(24)16-8-7-15(28-16)19(23)13-4-3-11(17)26-13/h1-8,25-26H

InChI Key

CLYKYEJJUMNBJF-UHFFFAOYSA-N

Canonical SMILES

[B]C1=C2C=CC(=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC1=N5)[B])[B])[B])N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,15,20-Tetraborylporphyrin
Reactant of Route 2
5,10,15,20-Tetraborylporphyrin
Reactant of Route 3
5,10,15,20-Tetraborylporphyrin
Reactant of Route 4
5,10,15,20-Tetraborylporphyrin
Reactant of Route 5
5,10,15,20-Tetraborylporphyrin
Reactant of Route 6
5,10,15,20-Tetraborylporphyrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.